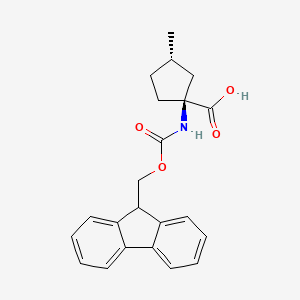
(1S,3S)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclopentane-1-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group using a fluorenylmethoxycarbonyl (Fmoc) group, followed by the introduction of the carboxylic acid functionality. The reaction conditions often require precise control of temperature, pH, and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(1S,3S)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool in medical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3S)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclopentane-1-carboxylic acid: shares similarities with other fluorenylmethoxycarbonyl-protected amino acids and cyclopentane derivatives.
Ethyl 3-(furan-2-yl)propionate: Another compound with a complex structure used in various chemical applications.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the versatility of its applications across different scientific disciplines. Its ability to undergo various chemical reactions and its potential in research and industry make it a valuable compound.
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(1S,3S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-14-10-11-22(12-14,20(24)25)23-21(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,26)(H,24,25)/t14-,22-/m0/s1 |
InChI Key |
BGHLFNKMTFSTHH-FPTDNZKUSA-N |
Isomeric SMILES |
C[C@H]1CC[C@](C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















